

A Technical Guide to the Spectroscopic Data of Oroidin

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Compound of Interest

Compound Name: Oroidin

Cat. No.: B1234803

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Introduction: **Oroidin** is a bromopyrrole alkaloid first isolated from the marine sponge *Agelas oroides*. It serves as a key biosynthetic precursor for a diverse family of more complex pyrrole-imidazole alkaloids, many of which exhibit significant biological activities.^{[1][2][3]} Due to its structural significance and potential as a scaffold for drug development, a thorough understanding of its spectroscopic properties is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development. This guide provides a consolidated overview of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for **oroidin**, along with detailed experimental protocols and a workflow for its analysis.

Spectroscopic Data of Oroidin

The following tables summarize the key spectroscopic data for **oroidin**, compiled from published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Oroidin** (400 MHz, Methanol-d₄)^{[4][5]}

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	No. of Protons	Assignment
6.85	s	-	1H	Ar-H ³
6.51	s	-	1H	Imidazole-H
6.31	d	15.8	1H	-CH=CH-CH ₂ -
5.91	dt	15.8, 6.0	1H	-CH=CH-CH ₂ -
4.03	d	6.0	2H	-CH=CH-CH ₂ -

s = singlet, d = doublet, dt = doublet of triplets

Table 2: ¹³C NMR Spectroscopic Data for **Oroidin** (100 MHz, Methanol-d₄)[4][5]

Chemical Shift (δ) ppm	Assignment Category
42.18	Aliphatic C
99.96	Aromatic C
106.09	Aromatic C
114.29	Aromatic C
117.00	Aromatic C
122.12	Aromatic C
122.28	Olefinic C
128.88	Olefinic C
130.94	Aromatic C
151.72	Imidazole C
161.53	Carbonyl C (Amide)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) data provides the exact mass of the molecule, which is critical for determining its elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Oroidin**[\[4\]](#)[\[5\]](#)

Parameter	Value
Molecular Formula	C ₁₁ H ₁₁ Br ₂ N ₅ O
Ionization Mode	ESI+ (presumed)
Calculated m/z	386.9330
Found m/z	386.9408

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for **Oroidin** (KBr Pellet)[\[5\]](#)

Wavenumber (ν) cm ⁻¹	Functional Group Assignment
3117	N-H Stretching
2934	C-H Stretching
1611	C=O Stretching (Amide I)
1562, 1515	C=C and C=N Stretching
1410 - 754	Fingerprint Region

Experimental Protocols

The following sections describe generalized yet detailed protocols for acquiring the spectroscopic data presented above, tailored for marine natural products like **oroidin**.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) is a primary technique for elucidating the detailed structure of organic molecules.^[6]

- **Sample Preparation:** A sample of purified **oroidin** (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, such as methanol-d₄ (MeOH-d₄), within a standard 5 mm NMR tube.^[7] A small amount of an internal standard, like tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0.00 ppm.^[5]
- **Instrument Setup:** The experiments are typically performed on a high-field NMR spectrometer, such as a Bruker 400 MHz instrument.^[5] The instrument is tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity and spectral resolution.
- **Data Acquisition:**
 - ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, more scans (often several hundred to thousands) and a longer relaxation delay are required.^[8] Spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.^[9]
 - 2D NMR: For complete structural assignment, a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBG) is typically run to establish proton-proton and proton-carbon correlations.^[10]
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.

Mass Spectrometry Protocol

Mass spectrometry is used to determine the molecular weight and formula of a compound.^[11]

- **Sample Preparation:** A dilute solution of the purified **oroidin** sample is prepared in a suitable solvent, typically methanol or acetonitrile/water, at a concentration of approximately 1-10

µg/mL.

- **Instrumentation and Ionization:** High-resolution mass spectra are often acquired using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.^{[12][13]} The sample solution is introduced into the ESI source via direct infusion or through an HPLC system.
- **Data Acquisition:** The instrument is operated in positive ion mode to detect the protonated molecule $[M+H]^+$. The mass analyzer is calibrated using a known standard to ensure high mass accuracy (typically <5 ppm). The full scan spectrum is acquired over a relevant m/z range (e.g., 100-1000).
- **Data Analysis:** The exact mass of the most abundant isotopic peak is determined from the spectrum. This value is then used in a molecular formula calculator, along with isotopic pattern matching, to determine the most likely elemental composition (e.g., $C_{11}H_{11}Br_2N_5O$ for **oroidin**).^{[4][5]}

Infrared (IR) Spectroscopy Protocol

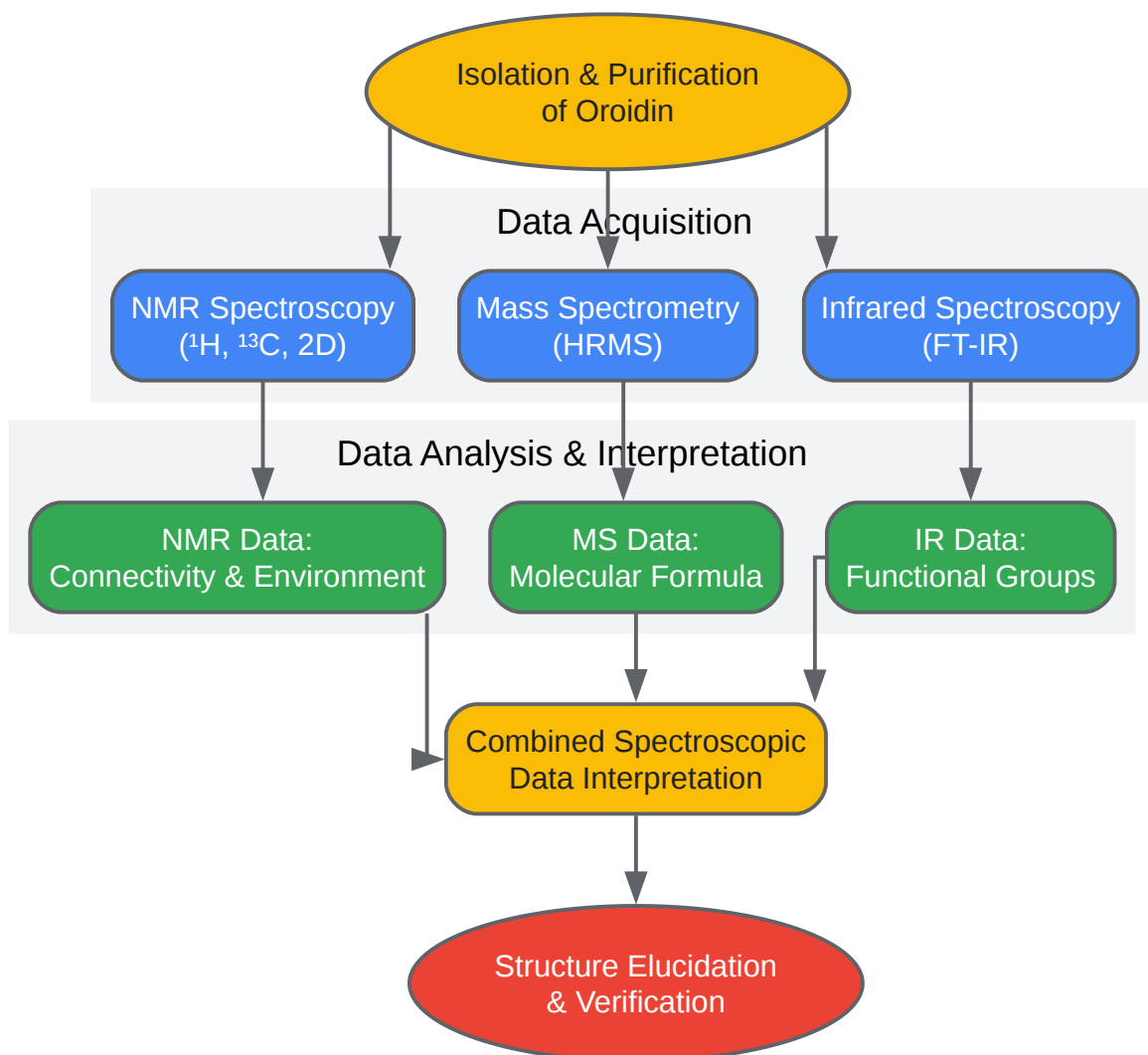
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.^{[14][15]}

- **Sample Preparation (KBr Pellet Method):** Approximately 1-2 mg of the solid, dry **oroidin** sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.^[16] The fine powder is then compressed under high pressure (several tons) in a die to form a small, transparent pellet.
- **Instrument Setup:** A Fourier Transform Infrared (FT-IR) spectrometer is used.^[5] A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.
- **Data Acquisition:** The KBr pellet containing the sample is placed in a holder within the instrument's sample compartment. The infrared spectrum is then recorded, typically over the range of 4000 to 400 cm^{-1} .^[17] Multiple scans are averaged to improve the signal-to-noise ratio.

- **Data Analysis:** The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed. The absorption bands (peaks) are correlated to specific bond vibrations, allowing for the identification of functional groups such as N-H, C-H, and C=O.[5]

Spectroscopic Analysis Workflow

The structural elucidation of a natural product like **oroidin** is a multi-faceted process that integrates data from various spectroscopic techniques. The logical flow of this process is visualized below.



Workflow for Spectroscopic Analysis of Oroidin

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